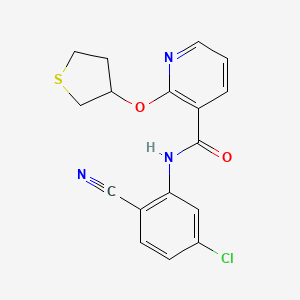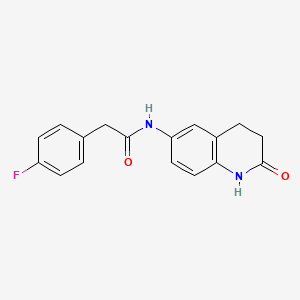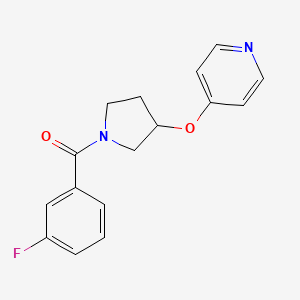![molecular formula C15H11Cl2FN2O B3009553 2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 577761-21-8](/img/structure/B3009553.png)
2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves a series of steps that ensure the formation of the desired pyrazoline ring structure. In the first paper, the synthesis of 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline is described. The compound was synthesized and then characterized using various techniques such as elemental analysis, IR, UV-vis, and X-ray single crystal diffraction. The synthesis process is not detailed in the abstract, but the characterization suggests a successful formation of the pyrazoline compound .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed through X-ray diffraction and optimized using density functional theory (DFT) calculations. For instance, the first paper reports the use of the B3LYP method at a 6-31G* basis set to predict the geometry, which was found to be in good agreement with the experimental data. The vibrational frequencies predicted by DFT were also compared with the experimental IR spectra, providing further validation of the molecular structure . Similarly, the third paper describes the planarity of the benzene ring system and the dihedral angles between the pyrazole rings, which were confirmed by both experimental and theoretical studies .
Chemical Reactions Analysis
The abstracts provided do not detail specific chemical reactions or pathways involved in the synthesis or reactivity of the compounds. However, the use of DFT and other computational methods to predict electronic transitions, such as n-->pi* and pi-->pi*, suggests that the compounds could participate in various chemical reactions based on their electronic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are explored through computational and experimental methods. The first paper discusses the thermodynamic properties at different temperatures, revealing correlations between heat capacity (Cp,m), entropy (S,m), enthalpy (H,m), and temperature. These properties are essential for understanding the stability and reactivity of the compound . The second paper provides insights into the molecular electrostatic potential (MEP), HOMO - LUMO energies, and other parameters like Fukui functions, which are crucial for predicting the reactivity of the molecule . The luminescent properties of the compound described in the third paper add another dimension to the physical properties, potentially opening up applications in materials science .
科学的研究の応用
Synthesis and Structural Insights
2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol and its derivatives are primarily explored in the synthesis and structural characterization studies, focusing on their potential for forming stable crystal structures and understanding their molecular interactions. These compounds exhibit interesting conformational properties due to the presence of the pyrazole ring, which can assume an envelope conformation. The structural insights gained from these studies provide a foundation for further research into their chemical and physical properties, including intermolecular interactions like C-H...π and C-Cl...π contacts, which are crucial for forming molecular chains and influencing crystal packing (D. Chopra, T. Mohan, B. Vishalakshi, T. Row, 2007).
Molecular Docking and Quantum Chemical Calculations
Significant work has been done on understanding the molecular structure through density functional theory (DFT), molecular docking, and quantum chemical calculations. These studies reveal detailed insights into the geometry, vibrational spectra, and potential energy distribution of the molecules. Moreover, natural bond orbital analysis, molecular electrostatic potential, HOMO-LUMO analyses, and Fukui functions provide a comprehensive understanding of the intramolecular charge transfer and reactivity of these compounds. Such in-depth computational analyses are pivotal for predicting biological effects and guiding the synthesis of biologically active molecules (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Photophysical and Physicochemical Investigations
The research extends to photophysical and physicochemical investigations, particularly focusing on novel pyrazoline derivatives as heterocyclic chromophores. These studies are crucial for developing fluorescent chemosensors, highlighting their utility in detecting metal ions such as Fe3+. The ability to synthesize and structurally characterize these compounds, combined with a thorough understanding of their emission properties and quantum yields, opens new avenues for their application in sensitive and selective detection methods (Salman A. Khan, 2020).
Antimicrobial and Anticancer Activities
A fascinating area of application for these compounds is in the development of novel antimicrobial and anticancer agents. The structural motifs present in 2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol derivatives have been explored for their potential biological activities. Through synthesis and screening, certain derivatives have shown promising antimicrobial activities against a range of bacterial and fungal strains. Additionally, some compounds have exhibited significant anticancer activities, particularly against lung cancer cell lines, showcasing their potential as therapeutic agents (B. S. Holla, K. Bhat, N. S. Shetty, 2003; A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005).
特性
IUPAC Name |
2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN2O/c16-8-5-10(15(21)11(17)6-8)14-7-13(19-20-14)9-3-1-2-4-12(9)18/h1-6,13,19,21H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDNBAVIKZETQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C(=CC(=C2)Cl)Cl)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-6-(5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

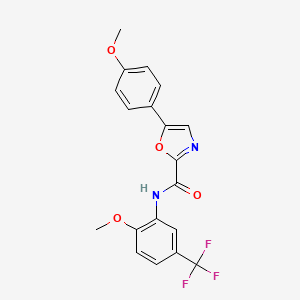
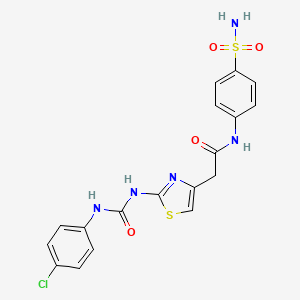

![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)
![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide](/img/structure/B3009482.png)
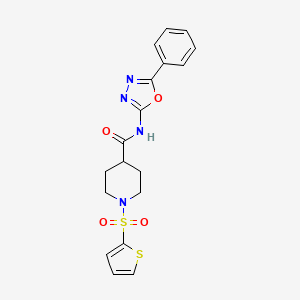
![[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B3009484.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B3009485.png)
![ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B3009486.png)
